molecular formula C40H64O13 B1162306 Scillascilloside B-1 CAS No. 2023822-41-3

Scillascilloside B-1

Cat. No.: B1162306
CAS No.: 2023822-41-3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

While the exact mechanism of action of Scillascilloside B-1 is not specified, it is known that Scilla scilloides, from which it is derived, promotes blood circulation and has analgesic and anti-inflammatory properties .

Safety and Hazards

Scillascilloside B-1 should be handled with care. In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It should be stored protected from air and light, preferably refrigerated or frozen at 2-8 °C .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Scillascilloside B-1, being a triterpene glycoside, can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can alter the glycosidic bonds.

    Substitution: This reaction can replace specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Comparison with Similar Compounds

  • Scillascillol
  • Scillascillone
  • 15-Deoxoeucosterol
  • 3-Dehydro-15-deoxoeucosterol
  • Drimiopsin D

Comparison: Scillascilloside B-1 is unique due to its specific glycosidic structure and biological activities. Compared to other similar compounds, it has distinct anti-inflammatory and analgesic properties, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2'S,3S,4S,4'R,5R,10S,13S,14S,17S)-4-(hydroxymethyl)-4,4',10,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyspiro[1,2,3,5,6,7,11,12,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H64O13/c1-7-23(42)25-16-20(2)40(53-25)15-14-38(5)22-8-9-27-36(3,21(22)10-13-39(38,40)6)12-11-28(37(27,4)19-41)52-35-33(48)31(46)30(45)26(51-35)18-50-34-32(47)29(44)24(43)17-49-34/h20,24-35,41,43-48H,7-19H2,1-6H3/t20-,24+,25+,26-,27-,28+,29+,30-,31+,32-,33-,34+,35+,36-,37-,38+,39+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAQKUZJRMZPFB-LNRNUTARSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)O)O)O)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H64O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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